molecular formula C19H27N3O3 B5394653 ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride

ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride

Cat. No. B5394653
M. Wt: 345.4 g/mol
InChI Key: ABBXOUKGYLHBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a piperidinecarboxylate derivative that has been synthesized through a complex process involving several chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to exhibit several biochemical and physiological effects in animal models. ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. Additionally, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to decrease the levels of glutamate in the brain, which is a neurotransmitter that stimulates neuronal activity. These effects contribute to the anticonvulsant and neuroprotective effects of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its ability to cross the blood-brain barrier, and its low toxicity. However, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride also has limitations, including its complex synthesis process, its high cost, and its limited availability.

Future Directions

There are several future directions for research on ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride, including the development of new synthetic methods for ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride that are more efficient and cost-effective, the investigation of the molecular mechanisms underlying the pharmacological effects of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride, and the evaluation of the potential therapeutic applications of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride in various neurological and oncological disorders. Additionally, the development of new ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride derivatives with improved pharmacological properties is an area of active research.

Synthesis Methods

The synthesis of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride involves a multi-step process that requires the use of several chemical reagents. The first step involves the reaction of 3-pyrrolidinylbenzoic acid with thionyl chloride, which yields 2-chloro-3-pyrrolidinylbenzoic acid. The second step involves the reaction of 2-chloro-3-pyrrolidinylbenzoic acid with ethyl piperidine-1-carboxylate, which yields ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate. Finally, the third step involves the addition of hydrochloric acid to the product, which yields the final product, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride hydrochloride.

Scientific Research Applications

Ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to exhibit anticancer effects, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

ethyl 4-[(2-pyrrolidin-3-ylbenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-25-19(24)22-11-8-15(9-12-22)21-18(23)17-6-4-3-5-16(17)14-7-10-20-13-14/h3-6,14-15,20H,2,7-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXOUKGYLHBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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